
Cérlapirdine
Vue d'ensemble
Applications De Recherche Scientifique
Alzheimer's Disease
Cerlapirdine has been evaluated in several clinical trials for its efficacy in treating Alzheimer's disease. Notably:
- Pilot Study (NCT00481520) : This study indicated a trend toward improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Cambridge Neuropsychological Test Automated Battery (CANTAB) over four weeks .
- Phase II Study (NCT00895895) : This trial aimed to assess the change from baseline in ADAS-Cog scores over 24 weeks. However, no significant beneficial effects were observed on any primary or secondary endpoints at the conclusion of this study .
Schizophrenia
Cerlapirdine's potential extends to schizophrenia, where it has been tested for its effects on cognitive impairment:
- Pilot Study : The treatment was found to be safe and well-tolerated, showing a dose-dependent improvement in cognitive performance as measured by the Brief Assessment of Cognition in Schizophrenia (BACS) after 14 days .
Safety Profile
Clinical studies have reported no significant safety concerns associated with cerlapirdine. The compound demonstrated a favorable side effect profile with no serious adverse events noted during trials .
Pharmacokinetics
The pharmacokinetic profile of cerlapirdine has been characterized through studies involving absorption, distribution, metabolism, and excretion:
- After administration of a single oral dose of 5 mg, approximately 70% absorption was observed. The majority of the drug was eliminated via feces, with minor urinary excretion. The unchanged drug constituted about 51% of total plasma exposure .
Data Tables
The following tables summarize key clinical trial findings and pharmacokinetic data related to cerlapirdine.
Table 1: Clinical Trial Outcomes for Cerlapirdine in Alzheimer's Disease
Trial Name | Phase | Duration | Key Findings |
---|---|---|---|
NCT00481520 | Pilot | 4 weeks | Trend towards improvement in ADAS-Cog and CANTAB scores |
NCT00895895 | Phase II | 24 weeks | No significant benefits observed on ADAS-Cog or other endpoints |
Table 2: Pharmacokinetic Profile of Cerlapirdine
Parameter | Value |
---|---|
Absorption | ~70% |
Major route of elimination | Feces |
Unchanged drug in plasma | 51% |
Key metabolite | Desmethylcerlapirdine |
Mécanisme D'action
Target of Action
Cerlapirdine, also known as SAM-531, is a selective, potent, full antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission .
Mode of Action
As an antagonist of the 5-HT6 receptor, Cerlapirdine binds to these receptors and blocks their activation by serotonin . This blockage can lead to various downstream effects, depending on the specific cellular context .
Biochemical Pathways
Given its role as a 5-ht6 receptor antagonist, it is likely to affect serotonin signaling pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Cerlapirdine have been studied. After a single, oral 5 mg dose of Cerlapirdine, recovery of total 14C was almost complete, with feces being the major route of elimination of the administered dose, whereas urinary excretion played a lesser role . The extent of absorption was estimated to be at least 70% . Unchanged Cerlapirdine was the major drug-related component in circulation, representing 51% of total 14C exposure in plasma . One metabolite (M1, desmethylcerlapirdine) was detected in plasma, and represented 9
Analyse Biochimique
Biochemical Properties
Cerlapirdine interacts with the 5-HT6 receptor, acting as a full antagonist . This interaction with the 5-HT6 receptor is the primary biochemical reaction involving Cerlapirdine .
Cellular Effects
Cerlapirdine has been studied for its effects on cognitive disorders associated with Alzheimer’s disease and schizophrenia . As a 5-HT6 receptor antagonist, it may influence cell function by modulating serotonin signaling pathways .
Molecular Mechanism
The molecular mechanism of Cerlapirdine involves its action as a selective 5-HT6 receptor antagonist . By binding to the 5-HT6 receptor, it prevents the action of serotonin, thereby modulating the biochemical pathways regulated by this neurotransmitter .
Temporal Effects in Laboratory Settings
Studies have shown that Cerlapirdine has a good side effect profile and no incidence of serious adverse events .
Metabolic Pathways
Cerlapirdine undergoes metabolism in the human body, with one metabolite (desmethylcerlapirdine) detected in plasma . This metabolite is formed primarily by the enzymes CYP2C8 and CYP3A4 .
Transport and Distribution
The transport and distribution of Cerlapirdine within cells and tissues have not been extensively studied. It is known that after oral administration, Cerlapirdine is absorbed and distributed in the body, with feces being the major route of elimination .
Méthodes De Préparation
La synthèse de la cerlapirdine implique plusieurs étapesLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que le produit souhaité est obtenu avec une pureté élevée . Les méthodes de production industrielle impliqueraient probablement une mise à l'échelle de ces réactions dans le respect des Bonnes Pratiques de Fabrication (BPF) pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
La cerlapirdine subit diverses réactions chimiques, notamment :
Oxydation : La cerlapirdine peut être oxydée pour former de la cerlapirdine-N-oxyde.
Réduction : Le composé peut être réduit pour former de la desméthylcerlapirdine.
Substitution : Le groupe sulfonyle peut participer à des réactions de substitution dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions comprennent la cerlapirdine-N-oxyde et la desméthylcerlapirdine .
Comparaison Avec Des Composés Similaires
La cerlapirdine est similaire à d'autres antagonistes du récepteur de la 5-hydroxytryptamine 6 tels que l'idalopirdine et la latrepirdine . La cerlapirdine est unique dans sa structure chimique, qui comprend un groupe naphtalènesulfonyle et un noyau d'indazole . Cette structure unique peut contribuer à son affinité de liaison spécifique et à sa sélectivité pour le récepteur de la 5-hydroxytryptamine 6 .
Composés similaires :
Idalopirdine : Un autre antagoniste du récepteur de la 5-hydroxytryptamine 6 étudié pour les troubles cognitifs.
Latrepirdine : Un composé ayant des propriétés d'antagonisme de récepteurs similaires.
La structure chimique distincte de la cerlapirdine et les résultats prometteurs des essais cliniques mettent en évidence son potentiel en tant qu'agent thérapeutique pour les troubles cognitifs.
Si vous avez d'autres questions ou si vous avez besoin de plus amples informations, n'hésitez pas à nous les poser !
Activité Biologique
Cerlapirdine, also known as SAM-531, is a compound under investigation for its potential use in treating Alzheimer’s disease by acting as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is implicated in cognitive functions and neurodegenerative processes, making it a target of interest in Alzheimer's research. The biological activity of Cerlapirdine has been evaluated through various clinical trials, particularly focusing on its effects on cognitive function and memory.
Cerlapirdine exhibits its biological activity primarily through antagonism of the 5-HT6 receptor. This action is believed to enhance cholinergic neurotransmission and improve cognitive deficits associated with Alzheimer's disease. The compound's selectivity for the 5-HT6 receptor over other receptors is crucial for minimizing side effects and maximizing therapeutic efficacy.
Pharmacokinetics
The pharmacokinetic profile of Cerlapirdine indicates an oral bioavailability of approximately 24% . While specific metabolic pathways have not been extensively reported, the lack of significant drug interactions suggests a favorable safety profile in clinical settings .
Clinical Trials and Findings
Cerlapirdine has undergone several clinical trials to assess its efficacy in improving cognitive functions in patients with Alzheimer's disease. Below is a summary of notable studies:
Case Studies
In addition to controlled trials, case studies have provided insights into Cerlapirdine's potential benefits. One notable case involved a patient undergoing a multimodal treatment approach that included Cerlapirdine alongside other therapies. The patient exhibited improvements in cognitive function over time, although attributing these improvements solely to Cerlapirdine remains complex due to the combination of therapies used .
Efficacy and Safety
The efficacy of Cerlapirdine has been mixed based on available data. While early indications suggested potential cognitive improvements, subsequent phase II studies did not demonstrate statistically significant benefits across primary endpoints. Importantly, safety assessments across trials have shown no major adverse effects associated with Cerlapirdine administration, reinforcing its tolerability in human subjects .
Comparative Analysis with Other 5-HT6 Antagonists
Cerlapirdine's performance can be contextualized against other investigational drugs targeting the 5-HT6 receptor. For instance:
Propriétés
IUPAC Name |
N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQGEDVQXVTCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137232 | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925448-93-7 | |
Record name | N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925448-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cerlapirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cerlapirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cerlapirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERLAPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cerlapirdine?
A1: Cerlapirdine functions as a selective and potent antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and blocks its activation by the natural neurotransmitter serotonin.
Q2: What is known about the metabolic fate of Cerlapirdine in the human body?
A3: A human study utilizing Accelerator Mass Spectrometry (AMS) revealed that after oral administration, Cerlapirdine is primarily eliminated through feces, with a smaller portion excreted in urine. [] Absorption was estimated to be at least 70%. [] The unchanged drug represents the major component in plasma, indicating significant systemic exposure. [] Desmethylcerlapirdine, a key metabolite, is primarily formed by CYP2C8 and CYP3A4 enzymes. []
Q3: What is the significance of using Accelerator Mass Spectrometry in studying Cerlapirdine metabolism?
A4: The study employed AMS due to the low radioactive dose of [14C]Cerlapirdine administered. [] This highly sensitive technique enabled comprehensive quantification of Cerlapirdine and its metabolites in plasma, urine, and feces, providing a detailed metabolic profile even with minimal drug exposure. []
Q4: Are there any known synthetic pathways for Cerlapirdine and its derivatives?
A5: Research has explored electrochemical methods for synthesizing 1H-indazole N-oxides, a structural class to which Cerlapirdine belongs. [] By utilizing different cathode materials, researchers achieved selective synthesis of 1H-indazole N-oxides and their subsequent deoxygenation to N-heteroaromatics. [] This methodology holds promise for developing efficient and scalable synthetic routes for Cerlapirdine and related compounds. []
Q5: What is the significance of understanding the structure-activity relationship (SAR) of Cerlapirdine?
A6: Investigating the SAR of Cerlapirdine is crucial for optimizing its pharmacological properties. [] By understanding how modifications to its chemical structure affect its potency, selectivity, and pharmacokinetic behavior, researchers can design improved analogs with enhanced therapeutic potential. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.